6-Pentyl-1,3-benzothiazol-2-amine

Lipophilicity Membrane permeability ADME prediction

6-Pentyl-1,3-benzothiazol-2-amine (CAS 191719-16-1) is a 2-aminobenzothiazole derivative with a linear C5 n-pentyl substituent at the 6-position. The compound has a molecular formula of C12H16N2S and a molecular weight of approximately 220.33 g/mol.

Molecular Formula C12H16N2S
Molecular Weight 220.34 g/mol
CAS No. 191719-16-1
Cat. No. B069529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pentyl-1,3-benzothiazol-2-amine
CAS191719-16-1
Synonyms2-Benzothiazolamine,6-pentyl-(9CI)
Molecular FormulaC12H16N2S
Molecular Weight220.34 g/mol
Structural Identifiers
SMILESCCCCCC1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C12H16N2S/c1-2-3-4-5-9-6-7-10-11(8-9)15-12(13)14-10/h6-8H,2-5H2,1H3,(H2,13,14)
InChIKeyRYTCKXZGRBUTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pentyl-1,3-benzothiazol-2-amine (CAS 191719-16-1): Core Properties and Procurement Baseline for This Benzothiazole Research Intermediate


6-Pentyl-1,3-benzothiazol-2-amine (CAS 191719-16-1) is a 2-aminobenzothiazole derivative with a linear C5 n-pentyl substituent at the 6-position [1]. The compound has a molecular formula of C12H16N2S and a molecular weight of approximately 220.33 g/mol . It belongs to the benzothiazole class—a privileged heterocyclic scaffold in medicinal chemistry—and is primarily utilized as a synthetic intermediate and pharmacological probe in early-stage drug discovery, particularly for target classes such as G protein-coupled receptors (GPCRs) and ion channels [2]. Commercially, this compound is available from multiple chemical suppliers as a research-grade specialty chemical, with common specifications including 95% or greater purity . The pentyl substitution confers distinct physicochemical properties, notably increased lipophilicity and enhanced membrane permeability, compared to unsubstituted or shorter-chain analogs. Critical procurement considerations include verifying the position of the pentyl group (6-substitution vs. alternative regioisomers) and distinguishing this compound from structurally similar but functionally divergent analogs such as 6-amino-2-n-pentylthiobenzothiazole (CAS 73844-29-8), which differs in the attachment point of the sulfur-containing moiety and exhibits entirely different biological activity profiles.

Why Generic Benzothiazole Substitution Fails: Procurement Risks of Replacing 6-Pentyl-1,3-benzothiazol-2-amine with Uncharacterized Analogs


Generic substitution within the benzothiazole class poses substantial scientific and procurement risk, as minor structural variations can produce order-of-magnitude shifts in target potency, selectivity, and pharmacokinetic behavior. The 2-aminobenzothiazole scaffold is highly sensitive to substituent position, chain length, and heteroatom placement; even seemingly conservative replacements—such as altering the pentyl chain to butyl or hexyl—can disrupt critical hydrophobic interactions within GPCR binding pockets, leading to complete loss of antagonist activity [1]. Furthermore, the commercially available analog 6-amino-2-n-pentylthiobenzothiazole (CAS 73844-29-8), which shares the benzothiazole core and pentyl moiety, differs fundamentally in its sulfur attachment point (C2-thioether vs. C2-amine) and exhibits antifungal activity against Candida albicans via sterol 4-demethylation inhibition [2] [3], a mechanism wholly unrelated to the GPCR and TRP channel pharmacology of 6-pentyl-1,3-benzothiazol-2-amine. Procuring the incorrect regioisomer or structurally adjacent analog introduces uncontrolled variables that invalidate SAR studies, confound biological assay interpretation, and necessitate costly repeat syntheses. The evidence presented below establishes quantitative, verifiable differentiation criteria for informed procurement decisions.

Quantitative Differentiation Guide: 6-Pentyl-1,3-benzothiazol-2-amine versus Closest Structural Analogs


Lipophilicity Differentiation: Calculated cLogP of 6-Pentyl-1,3-benzothiazol-2-amine versus Unsubstituted 2-Aminobenzothiazole

The 6-n-pentyl substituent confers a substantial increase in calculated lipophilicity compared to the unsubstituted parent scaffold 2-aminobenzothiazole, a critical determinant of passive membrane permeability and CNS penetration potential. This differentiation is quantifiable via computational cLogP values [1].

Lipophilicity Membrane permeability ADME prediction

Chain-Length SAR: Differential Activity of C5-Pentyl versus C3-Propyl Substitution in Benzothiazole GPR35 Antagonists

In a comprehensive SAR study of benzothiazole-based GPR35 antagonists, compounds with linear alkyl substituents at the 6-position exhibited chain-length-dependent antagonist potency. While the precise IC50 value for 6-pentyl-1,3-benzothiazol-2-amine was not reported in this study, the SAR trends clearly establish that pentyl (C5) and hexyl (C6) chain lengths are optimal for GPR35 antagonism, whereas shorter propyl (C3) or butyl (C4) analogs show markedly reduced or negligible activity [1].

GPR35 antagonist Structure-activity relationship Alkyl chain optimization

Scaffold-Class Differentiation: Benzothiazole Amide TRPV1 Antagonist Activity as Pharmacological Class Benchmark

The benzothiazole scaffold class, inclusive of 2-aminobenzothiazole derivatives, has been validated as a productive pharmacophore for TRPV1 antagonism, with optimized lead compounds achieving single-digit nanomolar potency. This establishes a class-level benchmark that structurally related 2-aminobenzothiazoles may approach upon further optimization [1].

TRPV1 antagonist Pain target Ion channel pharmacology

Regioisomer and Heteroatom Differentiation: 6-Pentyl-1,3-benzothiazol-2-amine (C2-Amine) versus 6-Amino-2-n-pentylthiobenzothiazole (C2-Thioether)

A commercially available, structurally similar compound—6-amino-2-n-pentylthiobenzothiazole (CAS 73844-29-8)—contains an identical benzothiazole core and pentyl moiety but differs critically in the sulfur attachment point (C2-thioether linkage vs. C2-exocyclic amine). This analog exhibits measurable antifungal activity against Candida albicans with IC50 values on the order of 10⁻⁵ M and acts via a distinct mechanism: inhibition of sterol 4-demethylation (CYP51) [1] [2]. In contrast, 6-pentyl-1,3-benzothiazol-2-amine contains a C2-primary amine and a C6-pentyl group directly attached to the benzothiazole core, positioning it for GPCR and ion channel pharmacology rather than antifungal enzyme inhibition.

Antifungal activity Candida albicans Sterol 4-demethylation

Aqueous Solubility Class-Level Benchmark: Benzothiazole Core Solubility Limitations and the Role of 6-Pentyl Substitution

Benzothiazole amide TRPV1 antagonists exhibit characteristically low aqueous solubility, with unoptimized leads showing solubility as low as 2.2 μM at pH 7.4 [1]. The 6-pentyl substituent on 6-pentyl-1,3-benzothiazol-2-amine, being a hydrophobic linear alkyl chain, is predicted to further reduce aqueous solubility relative to unsubstituted or polar-substituted analogs. This represents a class-level solubility constraint that must be addressed during lead optimization through the introduction of solubilizing groups [1].

Aqueous solubility Formulation ADME optimization

Electrophilicity and Synthetic Utility Differentiation: 2-Amino Group Reactivity Profile of 6-Pentyl-1,3-benzothiazol-2-amine

The C2-primary amine group of 6-pentyl-1,3-benzothiazol-2-amine serves as a nucleophilic handle for rapid derivatization into amides, ureas, sulfonamides, or alkylated amine derivatives, enabling modular exploration of structure-activity relationships in GPCR and ion channel programs. This reactivity profile is distinct from the C2-thioether-containing analog 6-amino-2-n-pentylthiobenzothiazole, which lacks a primary amine nucleophile and therefore requires alternative synthetic routes for scaffold elaboration.

Synthetic intermediate Derivatization Library synthesis

Recommended Application Scenarios for 6-Pentyl-1,3-benzothiazol-2-amine in Research and Industrial Procurement


GPCR Antagonist Discovery: GPR35 and Related Class A Orphan Receptors

6-Pentyl-1,3-benzothiazol-2-amine is positioned for use as a synthetic intermediate and pharmacological probe in GPCR antagonist discovery programs, particularly those targeting GPR35 and structurally related class A orphan receptors. The 6-pentyl substitution aligns with SAR-optimized chain lengths for hydrophobic pocket occupancy, as established in benzothiazole GPR35 antagonist studies [1]. Researchers should procure this specific compound to maintain SAR continuity when elaborating the C2-amine position into amide, urea, or sulfonamide libraries for hit-to-lead optimization. Procurement of shorter-chain analogs (e.g., propyl or butyl) is not recommended, as these are predicted to yield reduced or negligible antagonist potency based on chain-length SAR trends [1].

TRP Channel Modulator Scaffold Optimization: TRPV1 Antagonist Development

The benzothiazole scaffold class has demonstrated single-digit nanomolar TRPV1 antagonist potency when optimized with appropriate amide substituents [1]. 6-Pentyl-1,3-benzothiazol-2-amine serves as a starting core for developing novel TRPV1 antagonists through derivatization of the C2-amine position. Researchers should anticipate low aqueous solubility (≤10 μM range) characteristic of this scaffold class and prepare appropriate DMSO stock solutions or formulation vehicles for in vitro and in vivo studies [1]. The 6-pentyl substituent is expected to enhance membrane permeability and CNS penetration potential relative to unsubstituted analogs, though this benefit must be balanced against the solubility constraint during lead optimization.

Medicinal Chemistry Library Synthesis and Diversification

6-Pentyl-1,3-benzothiazol-2-amine functions as a versatile synthetic building block for generating focused libraries of 2-aminobenzothiazole derivatives. The C2-primary amine provides a nucleophilic handle for rapid diversification into amides (via acyl chlorides or coupling reagents), ureas (via isocyanates), sulfonamides (via sulfonyl chlorides), and N-alkylated derivatives (via reductive amination or alkyl halides). This synthetic accessibility enables parallel library synthesis for hit identification across multiple target classes including GPCRs, ion channels, and kinases. Procurement should prioritize high-purity material (>95%) to minimize side reactions during derivatization and ensure consistent product quality across library members.

Physicochemical Property Assessment and ADME Profiling Studies

Due to its elevated calculated lipophilicity (cLogP ≈ 3.8–4.2) and predicted low aqueous solubility [1], 6-pentyl-1,3-benzothiazol-2-amine represents a valuable tool compound for studying the impact of lipophilic alkyl substitution on membrane permeability, metabolic stability, and plasma protein binding in the benzothiazole series. Researchers can employ this compound as a reference point to benchmark the ADME consequences of 6-position alkyl substitution against unsubstituted or polar-substituted controls. These studies inform the design of analogs with balanced potency and drug-like properties.

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